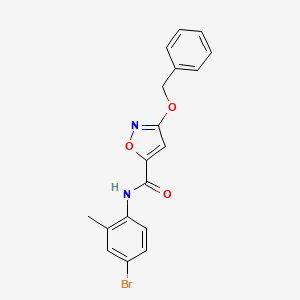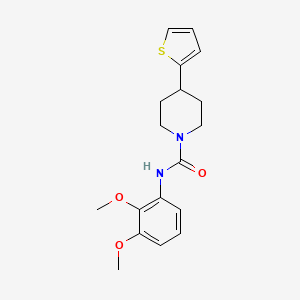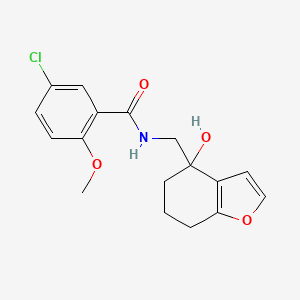
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CPTU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Organometallic Applications : Urea derivatives like 1,3-Dimethyl-2-imidazolidinone have been used in spectroscopic studies and the preparation of organometallic adducts, highlighting their potential in analytical chemistry and materials science (Aitken & Onyszchuk, 1985).
Insecticidal Activity : Certain urea compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrate insecticidal properties. This suggests that similar compounds might be useful in developing new insecticides or studying insect physiology (Mulder & Gijswijt, 1973).
Antitumor Activities : Derivatives like 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea have shown promising antitumor activities, suggesting potential applications in medicinal chemistry and cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Crystal Structure Analysis : Studies on the crystal structure of similar compounds can provide insights into their chemical behavior and potential applications in crystallography and material science (Cho, Kim, Lee, & Kim, 2015).
Chemical Synthesis and Reactivity : Research on the lithiation of N′-aryl-N,N-dimethylureas and their reactivity with various electrophiles can inform synthetic chemistry methods, particularly in the creation of novel organic compounds (Smith, El‐Hiti, & Shukla, 1999).
Biological and Catalytic Activities : Urea derivatives have been studied for their potential biological activities, including catalysis of hydrolysis reactions, suggesting applications in biochemistry and enzyme mimetics (Carlsson, Haukka, & Nordlander, 2002).
Anticancer Agents Development : Diaryl ureas, a group that includes compounds similar to the queried chemical, have been evaluated for their antiproliferative activity against cancer cell lines. This research points to potential applications in developing new anticancer drugs (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOBWFGBNLUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)
![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)


![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)





![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)
